2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid
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Overview
Description
2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid is a heterocyclic compound that features a fused pyrrolo[2,1-f][1,2,4]triazine ring system.
Preparation Methods
The synthesis of 2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors . The reaction conditions typically include the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve multi-step synthesis, including the formation of intermediate compounds that are subsequently converted to the target molecule through cyclization and functional group modifications .
Chemical Reactions Analysis
2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is a key component in the development of antiviral drugs, such as those targeting RNA viruses.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that are essential for cell proliferation and survival . This mechanism is particularly relevant in the context of cancer therapy, where kinase inhibitors are used to target dysregulated signaling pathways in cancer cells .
Comparison with Similar Compounds
2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid can be compared with other similar compounds, such as:
Avapritinib: A kinase inhibitor that also contains a pyrrolo[2,1-f][1,2,4]triazine scaffold.
Remdesivir: An antiviral drug with a similar heterocyclic structure.
Brivanib Alaninate: An antitumorigenic drug that features a pyrrolo[2,1-f][1,2,4]triazine moiety.
These compounds share structural similarities but differ in their specific applications and molecular targets, highlighting the versatility and uniqueness of the pyrrolo[2,1-f][1,2,4]triazine scaffold .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid |
InChI |
InChI=1S/C9H9N3O2/c1-6-10-5-8-3-2-7(4-9(13)14)12(8)11-6/h2-3,5H,4H2,1H3,(H,13,14) |
InChI Key |
KPUAZWHLIQIRKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC=C2CC(=O)O)C=N1 |
Origin of Product |
United States |
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